Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is a chemical compound with the molecular formula C9H17NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.
Major Products
Oxidation: 2-(6,6-dimethylmorpholin-2-yl)acetic acid
Reduction: 2-(6,6-dimethylmorpholin-2-yl)ethanol
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The morpholine ring may interact with protein targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,4-dimethylmorpholin-2-yl)acetate
- Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
- Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate
Uniqueness
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2)6-10-5-7(13-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
OQUPZTYVRPLLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.